S-(4-Fluorophenyl)mercapturic Acid

Übersicht

Beschreibung

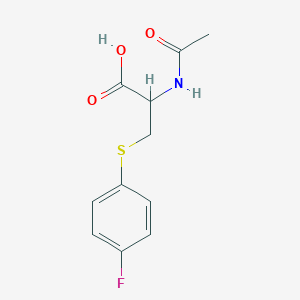

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid is a chemical compound known for its unique properties and applications in various scientific fields It is characterized by the presence of an acetamido group, a fluorophenyl group, and a sulfanylpropanoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid typically involves the reaction of 4-fluorothiophenol with N-acetylcysteine under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or other reduced derivatives.

Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides and sulfones.

Reduction: Formation of thiols and other reduced derivatives.

Substitution: Formation of substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Toxicology and Biomarker Development

S-(4-Fluorophenyl)mercapturic acid serves as a biomarker for exposure to certain toxicants. Its formation is part of the mercapturic acid pathway, which is crucial for detoxifying electrophilic compounds. The quantification of mercapturic acids in biological fluids can provide insights into human exposure to harmful chemicals.

Case Studies

- Occupational Exposure : A study highlighted the use of urinary mercapturates, including this compound, as non-invasive biomarkers for assessing exposure to industrial chemicals. High-performance liquid chromatography coupled with mass spectrometry (HPLC/MS) has been utilized to measure these metabolites effectively, demonstrating their potential in occupational health studies .

- Environmental Monitoring : Research indicates that mercapturic acids can be used to monitor environmental exposure to xenobiotics. For instance, the presence of this compound in urine samples can indicate exposure to fluorinated compounds commonly found in industrial settings .

Pharmacological Applications

The compound's fluorinated structure enhances its pharmacokinetic properties, making it relevant in drug development. Fluorine-containing compounds often exhibit improved metabolic stability and bioactivity.

Medicinal Chemistry Insights

- Fluorinated Drug Design : The incorporation of fluorine atoms into drug structures is known to improve their efficacy and selectivity. This compound's role as a metabolite can provide insights into the metabolic pathways of fluorinated pharmaceuticals .

- Potential Therapeutics : Research into small molecules containing fluorine has shown promise in treating various diseases, including cancer. The metabolic pathways involving mercapturic acids like this compound could inform the design of more effective therapeutic agents .

Analytical Chemistry

The determination of this compound in biological samples is facilitated by advanced analytical techniques such as HPLC/MS. These methods are critical for understanding the metabolism of xenobiotics and assessing human exposure levels.

Analytical Techniques

- HPLC/MS Methodologies : Recent advances in HPLC/MS have improved the sensitivity and specificity for detecting mercapturic acids in urine and other biological matrices. This is particularly useful for toxicological assessments and environmental studies .

- Sample Preparation Techniques : Solid-phase extraction (SPE) methods are commonly employed to isolate mercapturates from urine samples before analysis, enhancing the accuracy of quantification .

Summary Table of Applications

| Application Area | Description | Key Techniques |

|---|---|---|

| Toxicology | Biomarker for chemical exposure | HPLC/MS |

| Environmental Monitoring | Detection of xenobiotic exposure via urinary metabolites | HPLC/MS |

| Medicinal Chemistry | Insights into drug metabolism and design of fluorinated drugs | Metabolic pathway analysis |

| Analytical Chemistry | Quantification methods for assessing human exposure to toxicants | Solid-phase extraction, HPLC/MS |

Wirkmechanismus

The mechanism of action of 2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the fluorophenyl group enhances its binding affinity and specificity. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Acetyl-L-cysteine: Similar structure but lacks the fluorophenyl group.

4-Fluorothiophenol: Contains the fluorophenyl group but lacks the acetamido and sulfanylpropanoic acid moieties.

S-(4-Fluorophenyl)mercapturic acid: Similar structure but with different functional groups.

Uniqueness

2-Acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.

Biologische Aktivität

S-(4-Fluorophenyl)mercapturic acid (CAS Number: 331-93-1) is a significant compound in the realm of biochemical research, particularly due to its role in the mercapturic acid pathway—a vital detoxification route for electrophilic compounds. This article explores its biological activity, mechanisms, and implications based on diverse research findings.

Overview of this compound

This compound is a derivative of mercapturic acid formed through the conjugation of glutathione to 4-fluorophenyl compounds. This compound plays a crucial role in detoxifying xenobiotics and is indicative of exposure to certain chemicals. The formation of mercapturic acids is facilitated by enzymes such as glutathione transferases (GSTs), which catalyze the reaction between glutathione and electrophilic substrates .

The biological activity of this compound primarily involves its interaction with various enzymes and receptors:

- Enzymatic Interaction : The compound acts as a substrate for GSTs, leading to the formation of less toxic metabolites that are more readily excreted from the body. The presence of the fluorophenyl group enhances its binding affinity to these enzymes, thereby influencing the detoxification process .

- Redox Reactions : The sulfanyl group in the structure allows participation in redox reactions, which can modulate the activity of other biomolecules and contribute to cellular signaling pathways.

Biological Activity and Toxicological Implications

Research indicates that this compound exhibits significant biological activity related to detoxification processes:

- Detoxification : The mercapturic acid pathway is crucial for processing electrophilic compounds that may pose a risk to cellular integrity. By converting these compounds into mercapturic acids, the body can effectively eliminate potentially harmful substances .

- Biomarker Potential : As a metabolite formed during detoxification, this compound has been studied as a potential biomarker for exposure to 4-fluorophenyl-containing compounds, which are prevalent in various industrial applications .

Case Studies

Several studies have highlighted the biological activity and implications of this compound:

- Detoxification Pathway Analysis : A study examined the metabolic fate of 4-fluorophenyl compounds in humans, demonstrating that urinary excretion levels of this compound correlate with exposure levels, suggesting its utility as a biomarker for monitoring environmental and occupational exposures .

- Enzyme Activity Characterization : Research focused on characterizing GSTs involved in the metabolism of this compound revealed variations in enzymatic activity among different populations, indicating genetic polymorphisms that may affect individual susceptibility to chemical exposures .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, it can be compared with similar mercapturic acids:

| Compound | Structure Features | Biological Role |

|---|---|---|

| This compound | Contains a fluorophenyl group; sulfanyl moiety | Detoxification; potential biomarker |

| N-Acetyl-L-cysteine | Lacks fluorophenyl group; contains acetyl group | Antioxidant; mucolytic agent |

| 4-Fluorothiophenol | Contains fluorophenyl; lacks acetamido group | Intermediate in organic synthesis |

Eigenschaften

IUPAC Name |

2-acetamido-3-(4-fluorophenyl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3S/c1-7(14)13-10(11(15)16)6-17-9-4-2-8(12)3-5-9/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMFMNCSNACXBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSC1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90392466 | |

| Record name | S-(4-Fluorophenyl)mercapturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-93-1 | |

| Record name | S-(4-Fluorophenyl)mercapturic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90392466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.